Fluorescein-PEG6-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H45N3O15S/c44-27-2-5-31-33(24-27)56-34-25-28(45)3-6-32(34)40(31)30-4-1-26(23-29(30)38(49)57-40)42-39(59)41-10-12-51-14-16-53-18-20-55-22-21-54-19-17-52-15-13-50-11-9-37(48)58-43-35(46)7-8-36(43)47/h1-6,23-25,44-45H,7-22H2,(H2,41,42,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSZEPYWIPLVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H45N3O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099156 | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-35-7 | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescein-PEG6-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG6-NHS ester is a fluorescent labeling reagent that combines the bright green fluorescence of fluorescein (B123965) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination of features makes it a versatile tool for the fluorescent labeling of proteins, antibodies, peptides, and other biomolecules containing primary amine groups. The PEG linker, consisting of six ethylene (B1197577) glycol units, enhances the water solubility of the molecule and the resulting conjugate, while also providing a flexible spacer arm to minimize steric hindrance between the fluorophore and the labeled biomolecule. The NHS ester group selectively reacts with primary amines under mild conditions to form a stable amide bond. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for Fluorescein-PEG6-NHS ester.

Core Properties and Specifications

A clear understanding of the physicochemical and spectral properties of Fluorescein-PEG6-NHS ester is crucial for its effective use in experimental design. The key quantitative data are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄₀H₄₅N₃O₁₅S | [1][2] |

| Molecular Weight | 839.87 g/mol | [1] |

| Exact Mass | 839.2571 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

Spectral Properties

The spectral characteristics of the fluorescein moiety are largely retained in the Fluorescein-PEG6-NHS ester conjugate.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [3] |

| Emission Maximum (λem) | ~517 nm | [3] |

| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ at ~494 nm | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [5] |

Solubility and Stability

| Property | Details | Reference |

| Solubility | Soluble in DMSO, DMF, and water. The hydrophilic PEG spacer enhances aqueous solubility. | [1] |

| Storage (Solid) | Store at -20°C, desiccated and protected from light. Stable for at least 12 months under these conditions. | [1][5] |

| Storage (in Solution) | Prepare fresh for immediate use. The NHS ester is susceptible to hydrolysis in aqueous solutions. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods. | [4] |

| Stability | The NHS ester is moisture-sensitive and will hydrolyze in aqueous buffers. The rate of hydrolysis increases with increasing pH. | [4] |

Reaction Mechanism and Bioconjugation

Fluorescein-PEG6-NHS ester facilitates the covalent attachment of the fluorescein-PEG6 moiety to biomolecules through the reaction of the NHS ester with primary amine groups (-NH₂), which are readily available on the N-terminus of proteins and the side chain of lysine (B10760008) residues.

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is typically between 7.2 and 8.5.[4]

References

Fluorescein-PEG6-NHS Ester: A Core Technical Guide for Advanced Biomolecular Labeling

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and critical workflows for Fluorescein-PEG6-NHS ester. This amine-reactive fluorescent reagent is engineered for stable and efficient labeling of proteins, antibodies, and other biomolecules, leveraging the spectral brilliance of fluorescein (B123965), the biocompatibility of a polyethylene (B3416737) glycol (PEG) spacer, and the proven efficiency of N-hydroxysuccinimide (NHS) ester chemistry.

Core Chemical and Physical Properties

Fluorescein-PEG6-NHS ester is a specialized derivative of the fluorescein fluorophore. It features a six-unit PEG linker that enhances aqueous solubility and provides spatial separation between the dye and the target molecule, which helps to preserve the biological activity of the conjugate. The NHS ester functional group allows for covalent attachment to primary amines (-NH₂) on biomolecules, forming a highly stable amide bond.

Quantitative Data Summary

The key quantitative parameters of Fluorescein-PEG6-NHS ester are summarized below for easy reference and experimental planning.

| Property | Value | Source |

| Molecular Formula | C₄₀H₄₅N₃O₁₅S | [1][2][3][4] |

| Molecular Weight | ~839.86 g/mol | [1][2][3][4] |

| Appearance | Solid Powder | [2] |

| Solubility | Good in DMF, DMSO | [5] |

| Maximum Excitation Wavelength (λex) | ~494 nm | [5] |

| Maximum Emission Wavelength (λem) | ~517-518 nm | [5] |

| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ at ~494 nm | N/A |

| Fluorescence Quantum Yield (Φ) | ~0.93 - 0.97 | N/A |

Note: Spectral properties are based on the fluorescein (FAM) core fluorophore and may exhibit slight variations based on solvent, pH, and conjugation state.

Experimental Protocols & Methodologies

The following section details a standard protocol for the covalent labeling of proteins with Fluorescein-PEG6-NHS ester. Optimization may be required depending on the specific protein and desired degree of labeling (DOL).

Protein Labeling Protocol

Objective: To covalently attach Fluorescein-PEG6-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Critical Considerations:

-

Buffer Choice: The reaction buffer must be free of primary amines (e.g., Tris, glycine), which would compete with the target protein for reaction with the NHS ester. Phosphate-buffered saline (PBS), borate, or carbonate buffers at pH 7.2-8.5 are recommended.

-

Reagent Stability: The NHS ester moiety is susceptible to hydrolysis in aqueous environments. Therefore, the reagent should be dissolved in a dry organic solvent (anhydrous DMSO or DMF) immediately before use, and stock solutions should not be stored.

-

Moisture Sensitivity: The solid reagent is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

Materials:

-

Target protein (1-10 mg/mL) in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

-

Fluorescein-PEG6-NHS ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Purification column (e.g., gel filtration column like Sephadex G-25) or dialysis cassette for removal of unreacted dye.

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration in an amine-free buffer. If the buffer contains amines, exchange it for a suitable labeling buffer via dialysis or desalting column.

-

Reagent Preparation: Immediately before starting the reaction, prepare a ~10 mM stock solution of Fluorescein-PEG6-NHS ester by dissolving it in anhydrous DMSO or DMF.

-

Labeling Reaction: a. Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point for optimization. b. While gently stirring or vortexing the protein solution, add the calculated amount of the dye stock solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice, protected from light.

-

Purification: a. Following incubation, the unreacted dye must be removed to stop the reaction and reduce background fluorescence. b. Apply the reaction mixture to a pre-equilibrated gel filtration column. c. Elute the protein-dye conjugate using the labeling buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules. d. Alternatively, perform extensive dialysis against a suitable buffer.

-

Storage: Store the purified, labeled protein at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage. Protect from light.

Visualized Workflows and Pathways

General Protein Labeling Workflow

The diagram below outlines the sequential steps involved in a typical protein labeling experiment using Fluorescein-PEG6-NHS ester.

Caption: Workflow for labeling proteins with Fluorescein-PEG6-NHS ester.

NHS Ester Reaction Pathway

This diagram illustrates the fundamental chemical reaction between the NHS ester group of the reagent and a primary amine on a target biomolecule.

Caption: Reaction mechanism of NHS ester with a primary amine.

References

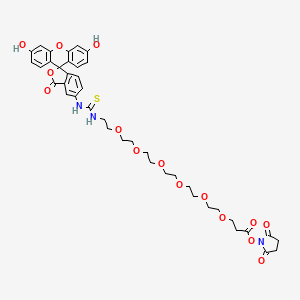

Fluorescein-PEG6-NHS ester structure

An In-depth Technical Guide to Fluorescein-PEG6-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG6-NHS ester is a fluorescent labeling reagent widely employed in biomedical research and drug development for the covalent modification of proteins, antibodies, and other biomolecules. This compound features a fluorescein (B123965) fluorophore for detection, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester reactive group. The hydrophilic PEG linker enhances the aqueous solubility of the molecule and the labeled conjugate, while the NHS ester provides a mechanism for selectively forming stable amide bonds with primary amines on target molecules.[1][2][3] This guide provides a comprehensive overview of its structure, properties, and applications, including detailed experimental protocols.

Core Properties and Specifications

A clear understanding of the physicochemical and spectral properties of Fluorescein-PEG6-NHS ester is crucial for its effective use in labeling experiments.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₀H₄₅N₃O₁₅S | [2][4] |

| Molecular Weight | ~839.87 g/mol | [2][4] |

| CAS Number | 1818294-35-7 | [2][4] |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~517 nm | [] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, DMF, and water | [6] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][3] |

| Target Functional Group | Primary amines (-NH₂) | [1][3] |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[7][8] Equilibrate to room temperature before opening to prevent moisture condensation.[7] |

Chemical Structure

The structure of Fluorescein-PEG6-NHS ester is characterized by three key functional domains: the fluorescein fluorophore, the PEG6 spacer, and the NHS ester reactive group.

Caption: Molecular components of Fluorescein-PEG6-NHS ester.

Reaction Mechanism: NHS Ester Chemistry

The utility of Fluorescein-PEG6-NHS ester as a labeling reagent stems from the specific and efficient reaction of the NHS ester with primary amines. This reaction proceeds via nucleophilic acyl substitution, where the primary amine on a biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue) attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: Reaction of Fluorescein-PEG6-NHS ester with a primary amine.

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for the fluorescent labeling of a protein with Fluorescein-PEG6-NHS ester.

Materials

-

Protein of interest (purified)

-

Fluorescein-PEG6-NHS ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[3] Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[7]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification Column: Gel filtration column (e.g., Sephadex G-25)

Procedure

-

Protein Preparation:

-

Reagent Preparation:

-

Labeling Reaction:

-

Calculate the volume of the reagent stock solution needed to achieve the desired molar excess of dye to protein. A 10-20 fold molar excess is a common starting point.[10]

-

Slowly add the dissolved Fluorescein-PEG6-NHS ester to the protein solution while gently stirring.[10]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

-

-

Quenching the Reaction:

-

Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column pre-equilibrated with the desired storage buffer (e.g., PBS).[11]

-

The labeled protein will elute first, followed by the smaller, unreacted dye molecules.[1]

-

Monitor the column fractions by absorbance at 280 nm (for protein) and 494 nm (for fluorescein).

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 494 nm.

-

Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.[10]

-

Experimental Workflow

The following diagram illustrates the key steps in a typical protein labeling experiment using Fluorescein-PEG6-NHS ester.

Caption: A streamlined workflow for fluorescently labeling proteins.

Applications in Drug Development

Fluorescein-PEG6-NHS ester is a valuable tool in various stages of drug development:

-

Target Identification and Validation: Labeled antibodies or ligands can be used in immunoassays, flow cytometry, and fluorescence microscopy to identify and localize target proteins in cells and tissues.

-

Pharmacokinetic Studies: The fluorescent tag enables the tracking and quantification of therapeutic proteins or drug delivery vehicles in vivo, providing insights into their distribution, metabolism, and excretion.

-

High-Throughput Screening: Fluorescently labeled substrates can be used to develop assays for screening compound libraries to identify potential enzyme inhibitors or activators.

-

PROTAC Development: This reagent can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[3]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Labeling | Incompatible buffer (contains primary amines). | Perform buffer exchange into an amine-free buffer at pH 8.3-8.5.[9] |

| Hydrolyzed NHS ester. | Prepare the reagent solution immediately before use.[7] | |

| Insufficient molar excess of the dye. | Increase the molar ratio of dye to protein.[10] | |

| Protein Precipitation | The protein is not stable under the labeling conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C).[10] |

| High Background Signal | Incomplete removal of unreacted dye. | Ensure thorough purification of the labeled protein, for example, by using a longer gel filtration column.[11] |

| Low Fluorescence | The fluorophore is in an environment that quenches its fluorescence. | This is an inherent property of the protein and dye combination. Consider using a different fluorophore.[10] |

References

- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 2. medkoo.com [medkoo.com]

- 3. Fluorescein-PEG6-NHS ester | 1818294-35-7 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 6. medkoo.com [medkoo.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purity of Fluorescein-PEG6-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of Fluorescein-PEG6-NHS ester, a widely used fluorescent labeling reagent in biomedical research and drug development. This document outlines a detailed, two-step synthetic protocol, purification methods, and analytical techniques for quality control.

Introduction

Fluorescein-PEG6-NHS ester is a fluorescent labeling reagent comprised of a fluorescein (B123965) fluorophore linked to a polyethylene (B3416737) glycol (PEG) spacer with a terminal N-hydroxysuccinimide (NHS) ester. The fluorescein moiety provides a strong green fluorescence signal, while the hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance. The NHS ester group allows for efficient and specific covalent labeling of primary amines on biomolecules such as proteins, antibodies, and peptides, forming stable amide bonds.

Synthesis of Fluorescein-PEG6-NHS Ester

The synthesis of Fluorescein-PEG6-NHS ester is typically achieved through a two-step process:

-

Step 1: Synthesis of Fluorescein-PEG6-Carboxylic Acid Intermediate: This involves the reaction of an amine-reactive fluorescein derivative, such as Fluorescein isothiocyanate (FITC), with an amino-PEG-carboxylic acid linker (H2N-PEG6-COOH).

-

Step 2: NHS Ester Activation: The terminal carboxylic acid of the Fluorescein-PEG6-COOH intermediate is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to yield the final Fluorescein-PEG6-NHS ester product.

The overall synthetic scheme is depicted below.

Experimental Protocols

Materials and Methods

| Reagent/Material | Grade | Supplier |

| Fluorescein isothiocyanate (FITC), Isomer I | ≥90% | Sigma-Aldrich |

| Amino-PEG6-carboxylic acid (H2N-PEG6-COOH) | ≥95% | BroadPharm |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |

| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |

| Anhydrous Dichloromethane (B109758) (DCM) | ≥99.8% | Sigma-Aldrich |

| Diethyl ether | ACS Grade | Fisher Scientific |

| Preparative HPLC System | Waters | |

| C18 Reverse-Phase HPLC Column | Waters | |

| NMR Spectrometer | 400 MHz | Bruker |

| LC-MS System | Q-TOF | Agilent |

Step 1: Synthesis of Fluorescein-PEG6-Carboxylic Acid

-

In a round-bottom flask, dissolve Amino-PEG6-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

In a separate vial, dissolve Fluorescein isothiocyanate (FITC), Isomer I (1.1 eq) in anhydrous DMF.

-

Add the FITC solution dropwise to the stirred solution of Amino-PEG6-carboxylic acid.

-

Allow the reaction to proceed for 4 hours at room temperature under a nitrogen atmosphere, protected from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the DMF under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to yield Fluorescein-PEG6-carboxylic acid as a yellow-orange solid.

-

Characterize the intermediate by NMR and MS to confirm its identity and purity.

Step 2: Synthesis of Fluorescein-PEG6-NHS Ester

-

Dissolve Fluorescein-PEG6-carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere, protected from light.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield Fluorescein-PEG6-NHS ester as a yellow-orange solid.

Purification and Purity Assessment

Purification by Preparative HPLC

Further purification of the final product can be achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Value |

| Column | C18, 10 µm, 19 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 494 nm |

Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final product with a purity of ≥95%.[1]

Purity Analysis

The purity of the synthesized Fluorescein-PEG6-NHS ester is assessed using analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

4.2.1. High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the final product. A typical purity of ≥95% is expected.

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 494 nm |

| Expected Retention Time | ~12.5 minutes |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the final product. The spectrum should show characteristic peaks for the fluorescein, PEG, and NHS moieties.

Representative ¹H NMR (400 MHz, DMSO-d₆) chemical shifts (δ):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.30 - 7.20 | m | Aromatic protons of fluorescein |

| 6.80 - 6.50 | m | Aromatic protons of fluorescein |

| 3.60 - 3.40 | m | Methylene protons of PEG linker (-OCH₂CH₂-) |

| 2.85 | s | Methylene protons of NHS ester |

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Molecular Formula | C₄₀H₄₅N₃O₁₅S |

| Molecular Weight | 839.86 g/mol |

| Expected [M+H]⁺ | 840.26 |

Experimental Workflows

The following diagrams illustrate the key experimental workflows.

Summary of Quantitative Data

| Parameter | Value |

| Molecular Formula | C₄₀H₄₅N₃O₁₅S |

| Molecular Weight | 839.86 g/mol |

| Typical Yield (Step 1) | 70-80% |

| Typical Yield (Step 2) | 60-70% |

| Purity (by HPLC) | ≥95% |

| Excitation Wavelength (λex) | 494 nm |

| Emission Wavelength (λem) | 518 nm |

Conclusion

This technical guide provides a detailed protocol for the synthesis and purification of Fluorescein-PEG6-NHS ester. The described methods allow for the production of a high-purity fluorescent labeling reagent suitable for a wide range of applications in research and development. Adherence to the outlined purification and analysis procedures is crucial for ensuring the quality and performance of the final product.

References

A Technical Guide to Fluorescein-PEG6-NHS Ester: Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-PEG6-NHS ester, a widely used reagent for the fluorescent labeling of biomolecules. We will delve into its core mechanism of action, provide detailed experimental protocols, and present key quantitative data to enable its effective use in research and drug development.

Core Components and Overall Mechanism

Fluorescein-PEG6-NHS ester is a trifunctional molecule designed for the stable and efficient labeling of proteins, antibodies, and other amine-containing macromolecules. Its mechanism of action is a result of the interplay between its three key components:

-

Fluorescein (B123965): A well-characterized fluorophore that emits bright green fluorescence.[1][2] It serves as the reporter molecule, allowing for the detection and quantification of the labeled target.

-

PEG6 (Hexaethylene Glycol): A flexible, hydrophilic spacer arm.[3][4][5][6] This polyethylene (B3416737) glycol linker enhances the water solubility of the entire reagent and the resulting conjugate, minimizes steric hindrance between the dye and the biomolecule, and can reduce the potential for aggregation.[3][4][5]

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group.[7][8][9] This group readily reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable, covalent amide bond.[7][8]

The overall mechanism involves a nucleophilic attack by a deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of NHS as a byproduct. This reaction is highly efficient and specific for primary amines under optimized pH conditions.[7][9]

Quantitative Data for Optimal Performance

The efficiency and stability of the labeling reaction are critically dependent on various parameters. The following tables summarize key quantitative data to guide experimental design.

Table 1: Spectral Properties of Fluorescein Conjugates

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [1][10] |

| Emission Maximum (λem) | ~518 nm | [2][10] |

| Molar Extinction Coefficient | ~70,000 M⁻¹cm⁻¹ | [10] |

| Quantum Yield (in 0.1 N NaOH) | ~0.925 | [11] |

Table 2: Hydrolysis of NHS Esters as a Function of pH

The primary competing reaction in the labeling process is the hydrolysis of the NHS ester. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

| pH | Half-life of NHS Ester at 4°C | Reference |

| 7.0 | 4-5 hours | [12] |

| 8.0 | ~210 minutes | [4][7] |

| 8.5 | ~180 minutes | [4][7] |

| 8.6 | 10 minutes | [12] |

| 9.0 | ~125 minutes | [4][7] |

Note: While the amidation reaction with the amine is also faster at higher pH, the increased rate of hydrolysis necessitates careful optimization of the reaction time.

Table 3: Recommended Reaction Conditions

| Parameter | Recommended Range | Reference |

| pH | 7.2 - 8.5 | [8][13][14] |

| Molar Excess of Dye | 15- to 20-fold | [10] |

| Reaction Time | 1 hour at room temperature or 2 hours on ice | [10] |

| Protein Concentration | 1-10 mg/mL | [14] |

Detailed Experimental Protocols

This section provides a detailed methodology for labeling a protein with Fluorescein-PEG6-NHS ester.

Reagent Preparation

-

Protein Solution:

-

The protein to be labeled must be in an amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a pH between 7.2 and 8.5.[8][10]

-

Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete for reaction with the NHS ester.[10]

-

Ensure the protein concentration is between 1-10 mg/mL.[14] If necessary, concentrate the protein solution.

-

-

Fluorescein-PEG6-NHS Ester Solution:

-

The Fluorescein-PEG6-NHS ester is moisture-sensitive.[10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the required amount of the ester in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[10][14][15] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[10]

-

Labeling Reaction

-

Add the calculated volume of the dissolved Fluorescein-PEG6-NHS ester to the protein solution. A 15- to 20-fold molar excess of the dye is generally optimal for antibodies.[10]

-

Mix the reaction gently and incubate for 1 hour at room temperature or 2 hours on ice, protected from light.[10]

Purification of the Conjugate

It is crucial to remove the unreacted dye and the NHS byproduct from the labeled protein.

-

Gel Filtration Chromatography:

-

This is the most common method for separating the labeled protein from smaller molecules.[14][15]

-

Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions.

-

The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

-

Dialysis:

-

Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.[5]

-

Characterization of the Conjugate

-

Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~494 nm (for fluorescein).

-

Visualizing the Process: Diagrams

Reaction Mechanism

Caption: The reaction mechanism of Fluorescein-PEG6-NHS ester with a primary amine.

Experimental Workflow

Caption: A typical experimental workflow for protein labeling.

Logical Relationship of Components

Caption: The functional relationship of the components in Fluorescein-PEG6-NHS ester.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The preparation and use of fluorescent-protein conjugates for microvascular research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

A Technical Guide to Fluorescein-PEG6-NHS Ester: Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Fluorescein-PEG6-N-hydroxysuccinimidyl (NHS) ester is a widely utilized fluorescent labeling reagent in biological research and drug development. It combines the bright fluorescence of fluorescein (B123965) with a polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive NHS ester group. This unique structure allows for the covalent attachment of the fluorescein moiety to primary amines on proteins, peptides, and other biomolecules. The PEG spacer enhances the water solubility of the conjugate and reduces steric hindrance.[1][2][3][4] Understanding the solubility and stability of this reagent is paramount for its effective use in experimental settings. This guide provides an in-depth overview of these critical parameters, supported by experimental protocols and logical workflows.

Core Properties and Specifications

Fluorescein-PEG6-NHS ester is characterized by its specific chemical and physical properties that dictate its handling and application.

| Property | Value | Reference |

| Molecular Formula | C40H45N3O15S | [2] |

| Molecular Weight | 839.87 g/mol | [2] |

| Excitation Maximum (Ex) | ~494 nm | [5] |

| Emission Maximum (Em) | ~518 nm | [5] |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2][3] |

Solubility Characteristics

The solubility of Fluorescein-PEG6-NHS ester is a critical factor for its use in labeling reactions, which are typically performed in aqueous buffers. The presence of the hydrophilic PEG6 spacer significantly improves its solubility in aqueous media compared to fluorescein alone.[1][2][3]

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][6] Recommended for preparing concentrated stock solutions. |

| Dimethylformamide (DMF) | Soluble | [2][6] An alternative to DMSO for stock solutions. Ensure it is amine-free.[7] |

| Dichloromethane (DCM) | Soluble | [2] |

| Water | Soluble | [2] The hydrophilic PEG spacer enhances aqueous solubility.[1] |

| Aqueous Buffers (e.g., PBS, Borate) | Soluble with prior dissolution in an organic solvent | For labeling reactions, it is typically dissolved in a small amount of DMSO or DMF before being added to the aqueous reaction buffer.[8][9] |

Stability Profile

The stability of Fluorescein-PEG6-NHS ester is influenced by several factors, including storage conditions, moisture, pH, and temperature.

Storage and Handling

Proper storage is crucial to maintain the reactivity of the NHS ester.

| Condition | Recommendation | Rationale |

| Long-term Storage (months to years) | -20°C, dry, and protected from light.[1][2][3][5][10] | Prevents degradation of the NHS ester and photobleaching of the fluorescein. |

| Short-term Storage (days to weeks) | 0 - 4°C, dry, and dark.[2] | Suitable for brief periods. |

| Shipping | Ambient temperature.[2] The compound is stable for a few weeks during ordinary shipping.[2] | |

| Handling | Equilibrate the vial to room temperature before opening.[5][9] | Prevents moisture condensation, which can lead to hydrolysis of the NHS ester.[5] |

| Stock Solutions (in DMSO or DMF) | Store at -20°C for up to one month.[1] However, it is highly recommended to prepare fresh solutions before use.[5][9] | The NHS ester moiety can hydrolyze over time, even in anhydrous organic solvents. |

| Aqueous Solutions | Use immediately.[7] | The NHS ester is highly susceptible to hydrolysis in aqueous environments.[5][8] |

Chemical Stability and Hydrolysis

The primary pathway of degradation for Fluorescein-PEG6-NHS ester in aqueous solutions is the hydrolysis of the NHS ester group. This reaction is highly dependent on pH and temperature.

-

Effect of pH: The rate of NHS ester hydrolysis increases significantly with increasing pH.[5][8] While the labeling reaction with primary amines is most efficient at a pH of 7-9, the competing hydrolysis reaction is also accelerated in this range.[5][8] The optimal pH for labeling is a compromise between amine reactivity and NHS ester stability, typically between 8.3 and 8.5.[7][11]

-

Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis. The half-life of NHS esters is reported to be 4-5 hours at pH 7 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[8]

The fluorescence of the fluorescein moiety is also pH-dependent. The dianionic form, which is predominant at pH values above 9, exhibits the highest fluorescence quantum yield.[12][13] As the pH decreases, the fluorescence intensity is dramatically reduced.[13]

Experimental Protocols

Protocol for Preparation of a Stock Solution

-

Bring the vial of solid Fluorescein-PEG6-NHS ester to room temperature before opening.[5][9]

-

Add a sufficient volume of anhydrous DMSO or high-quality, amine-free DMF to achieve the desired concentration (e.g., 10 mg/mL).[14]

-

Vortex briefly to ensure complete dissolution.

-

If not for immediate use, aliquot into smaller volumes and store at -20°C, protected from light and moisture.[1] It is strongly advised to prepare this solution fresh for each experiment.[5][9]

Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-8.5.[14] Suitable buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS).[15] Buffers containing primary amines, such as Tris or glycine, are not compatible as they will compete with the labeling reaction.[5][9] The protein concentration should typically be between 1-10 mg/mL.[7]

-

Reaction Setup: While gently vortexing the protein solution, add a 15- to 20-fold molar excess of the freshly prepared Fluorescein-PEG6-NHS ester stock solution.[5] The volume of the organic solvent should not exceed 10% of the total reaction volume.[9]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[5]

-

Purification: Remove the unreacted dye and byproducts using a desalting column, dialysis, or gel filtration.[5][15]

-

Storage of Labeled Protein: Store the purified fluorescently labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) and storing at -20°C.[5][14]

Visualization of Workflows and Relationships

Logical Workflow for Handling and Use

Caption: Workflow for the handling and use of Fluorescein-PEG6-NHS ester.

Competing Reactions in Aqueous Buffer

Caption: Competing aminolysis and hydrolysis reactions of the NHS ester.

References

- 1. Fluorescein-PEG6-bis-NHS ester|COA [dcchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. Fluorescein-PEG6- NHS ester - CD Bioparticles [cd-bioparticles.net]

- 4. Fluorescein-PEG6-NHS ester | 1818294-35-7 [chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. fluidic.com [fluidic.com]

- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 13. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

- 15. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein-PEG6-NHS Ester

This technical guide provides a comprehensive overview of the spectral properties and handling of Fluorescein-PEG6-NHS ester for researchers, scientists, and drug development professionals. This document outlines the core photophysical characteristics, provides detailed experimental protocols for spectral measurement, and illustrates the underlying chemical reactions.

Introduction

Fluorescein-PEG6-NHS ester is a fluorescent labeling reagent widely used in biological and pharmaceutical research. It combines the bright green fluorescence of the fluorescein (B123965) fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester group. This structure allows for the covalent attachment of the fluorescein dye to primary amines on proteins, antibodies, peptides, and other biomolecules, enabling their detection and quantification in various applications such as flow cytometry, immunofluorescence microscopy, and fluorescence-based assays.[1][2][3][4][5] The PEG6 spacer, a hexaethylene glycol unit, enhances the water solubility of the molecule and provides a flexible linker that minimizes steric hindrance during conjugation.[5][6][7]

Spectral Properties

The spectral characteristics of Fluorescein-PEG6-NHS ester are governed by the fluorescein moiety. The PEG linker and the NHS ester group do not significantly influence the excitation and emission profiles of the fluorophore. Therefore, its spectral properties are nearly identical to those of fluorescein and its common derivatives like fluorescein isothiocyanate (FITC) and 5/6-carboxyfluorescein (FAM).[1][3][4][8][9][10][11]

The peak excitation and emission wavelengths for Fluorescein-PEG6-NHS ester are in the visible spectrum, making it compatible with standard fluorescence instrumentation, particularly those equipped with a 488 nm argon-ion laser.[9][12]

Quantitative Spectral Data

The key photophysical parameters for Fluorescein-PEG6-NHS ester are summarized in the table below. These values are based on data for spectrally similar fluorescein derivatives.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [4][6][12][13] |

| Emission Maximum (λem) | ~517 nm | [6][7][10][11] |

| Molar Extinction Coefficient (ε) | ~74,000 L·mol⁻¹·cm⁻¹ | [10][14] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [10][14] |

Note: The fluorescence of fluorescein is pH-sensitive and is significantly reduced in acidic environments (pH < 7).[2][12] Optimal fluorescence intensity is observed in the pH range of 7.2 to 9.[15]

Chemical Reactivity and Conjugation

The utility of Fluorescein-PEG6-NHS ester as a labeling reagent stems from the reactivity of the NHS ester group towards primary amines. This reaction forms a stable amide bond, covalently linking the fluorescein-PEG moiety to the target molecule.

NHS Ester Reaction Pathway

The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[15][16]

References

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. FITC-PEG-SC, FITC-PEG-NHS - Biopharma PEG [biochempeg.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Fluorescein-PEG8-NHS ester | BroadPharm [broadpharm.com]

- 6. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]

- 7. medkoo.com [medkoo.com]

- 8. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 12. usbio.net [usbio.net]

- 13. creativepegworks.com [creativepegworks.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. lumiprobe.com [lumiprobe.com]

A Comprehensive Technical Guide to Protein Labeling with Fluorescein-PEG6-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices of protein labeling using Fluorescein-PEG6-NHS ester. This guide is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this versatile reagent in their experimental workflows.

Introduction to Fluorescein-PEG6-NHS Ester

Fluorescein-PEG6-NHS ester is a popular fluorescent labeling reagent that combines the spectral properties of fluorescein (B123965) with the benefits of a polyethylene (B3416737) glycol (PEG) spacer. The fluorescein moiety provides a well-characterized fluorescent signal, while the six-unit PEG linker enhances the solubility of the labeled protein in aqueous solutions and can reduce steric hindrance, potentially preserving protein function. The N-hydroxysuccinimide (NHS) ester group allows for the covalent attachment of the fluorescent tag to primary amines on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[1][2][3] This method is one of the simplest and most common for labeling proteins.[1]

Core Concepts and Mechanism of Action

The labeling reaction is based on the acylation of a primary amine on the protein by the NHS ester. The NHS ester reacts with the unprotonated primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1]

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. The optimal pH range for the conjugation is between 8.3 and 8.5.[4][5] At a lower pH, the primary amines are protonated and thus less reactive. At a higher pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[4]

-

Buffers: Amine-free buffers are crucial to prevent the labeling reagent from reacting with buffer components. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer.[1][6] Buffers containing primary amines, such as Tris or glycine, are incompatible with this labeling chemistry.[1]

-

Solvent: Fluorescein-PEG6-NHS ester is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the protein solution.[1][6]

Below is a diagram illustrating the chemical reaction between a protein and Fluorescein-PEG6-NHS ester.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. harvardapparatus.com [harvardapparatus.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. fluidic.com [fluidic.com]

- 5. Protein Purification (activity) | A General Biology and Molecular & Cell Biology Resource [biologymanual.commons.gc.cuny.edu]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

Introduction: The Pivotal Role of Linker Technology in Modern Therapeutics

An In-depth Technical Guide to the Role of the PEG6 Linker for Researchers, Scientists, and Drug Development Professionals.

In the landscape of advanced therapeutics, which includes modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker component has emerged as a critical determinant of success.[1] Far from being a passive spacer, the linker's chemical structure, length, and properties profoundly influence the stability, solubility, pharmacokinetics, and efficacy of the entire construct.[1][2] Among the most versatile and widely adopted linker classes are those based on polyethylene (B3416737) glycol (PEG).[3][4] PEG linkers are prized for their hydrophilicity, biocompatibility, and the ability to tune the physicochemical properties of the final molecule.[1][4]

This technical guide focuses specifically on the hexaethylene glycol (PEG6) linker, a discrete and monodispersed PEG chain composed of six repeating ethylene (B1197577) oxide units.[5][6] Its defined length and chemical properties make it a valuable tool in the rational design of complex bioconjugates. We will explore the core functions of the PEG6 linker, its applications in ADCs and PROTACs, present comparative data, and provide detailed experimental protocols for its use.

Core Properties and Advantages of the PEG6 Linker

The PEG6 linker imparts several beneficial properties to bioconjugates, stemming from the inherent characteristics of polyethylene glycol.[7][8] Its primary role is to serve as a flexible, hydrophilic spacer that connects two molecular entities, such as an antibody and a cytotoxic payload, or a target protein binder and an E3 ligase ligand.[3][9]

Key Physicochemical Contributions:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of conjugated molecules, which is particularly crucial when working with hydrophobic drugs or ligands.[1][7][9] This can prevent aggregation and improve the overall stability of the therapeutic.[6]

-

Improved Pharmacokinetics: PEGylation, even with a short linker like PEG6, can influence a molecule's behavior in vivo. It can increase the hydrodynamic size, which helps reduce renal clearance and prolong circulation time.[8][10]

-

Reduced Immunogenicity: The PEG linker can shield the bioconjugate from the immune system by masking potential antigenic epitopes, thereby reducing the risk of an immune response.[8][10]

-

Optimized Spatial Orientation: In complex systems like PROTACs, the linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][9] The PEG6 linker acts as a "conformational shock absorber," allowing the two binding elements to achieve an optimal orientation for inducing ubiquitination.[]

Application 1: PEG6 Linkers in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[12][13] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[14] The linker's role is paramount, as its length and composition dictate the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.[4][9]

The PEG6 linker is frequently used in PROTAC design to provide sufficient length and flexibility for productive ternary complex formation while enhancing solubility.[12][15] Studies have shown that linker length is a critical parameter for degradation efficiency, with an optimal length existing for specific target-ligase pairs.[16][17] For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, a reversible covalent PROTAC incorporating a PEG6 linker (RC-1) was selected as a promising starting point for optimization due to its consistent and prominent levels of BTK degradation in multiple cell lines.[15]

// Nodes POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3 Ubiquitin\nLigase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC\n(Warhead-PEG6-E3 Ligand)", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin\n(Ub)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PolyUb [label="Poly-Ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"];

// Edges POI -> Ternary; E3 -> Ternary; PROTAC -> Ternary [label=" Linker facilitates\n proximity & orientation"]; Ternary -> PolyUb [label=" E2-mediated\nUb transfer"]; Ub -> Ternary [style=dashed]; PolyUb -> Proteasome [label=" Recognition"]; Proteasome -> Degradation; Proteasome -> PROTAC [style=dashed, label=" Recycled"]; } caption: "Mechanism of action for a PROTAC utilizing a PEG6 linker."

Application 2: PEG6 Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[18] The linker connects the antibody to the payload, and its properties are crucial for the ADC's stability in circulation and the mechanism of drug release at the tumor site.[19]

PEG linkers, including PEG6, are used in ADCs to improve the hydrophilicity of the conjugate, which is often necessary to counteract the hydrophobicity of the cytotoxic payload.[20] This enhancement in solubility helps prevent aggregation and can lead to a more homogeneous product with improved pharmacokinetics.[20][21] In a study evaluating the impact of linker structures on site-specific ADCs, a PEG6 linker was used to conjugate the payload MMAE.[18] The inclusion of PEG structures in the linker was found to be important for the ADC's biological characteristics, including cytotoxicity.[18] Linkers can be either cleavable (releasing the drug under specific conditions in the tumor microenvironment) or non-cleavable (releasing the drug after lysosomal degradation of the antibody).[10][22] The PEG6 moiety can be incorporated into both types of linker designs.[12]

Quantitative Data Summary

The optimal linker length is highly context-dependent, varying with the specific target protein, E3 ligase, antibody, and payload.[4] However, comparative studies provide valuable insights into the impact of the PEG6 linker.

| Application | Molecules Compared | Key Findings | Reference |

| ADCs | Anti-HER2 ADC with PEG6 -MMAE vs. mc-MMAE and PEG2 -MMAE linkers. | Both conjugation site and linker structure affected ADC characteristics. The presence of PEG structures in the linker was important for target-dependent and target-independent cytotoxicity.[18] | [18] |

| PROTACs | Reversible covalent BTK PROTACs with varying PEG linkers. | A PROTAC with a PEG6 linker (RC-1) was selected as the lead candidate for optimization due to prominent and consistent degradation of BTK in K562 and Mino cell lines.[15] | [15] |

| Radiopharmaceuticals | 68Ga-labeled peptide dimer for PET/CT imaging. | A PEG6 linker was chosen to incorporate between the DOTA chelator and the peptide to balance synthetic feasibility, water solubility, and target accessibility for imaging inflammatory bowel disease.[23] | [23] |

| Affibody-Drug Conjugates | ZHER2-SMCC-MMAE (no PEG) vs. ZHER2-PEG4K -MMAE and ZHER2-PEG10K -MMAE. | While not PEG6, this study highlights the trade-off with PEG length. Longer PEG chains significantly prolonged half-life (11.2-fold for 10K) but also reduced in vitro cytotoxicity (22-fold for 10K). The combined effect led to the best in vivo tumor therapy for the longest linker.[24] | [24] |

Experimental Protocols

Protocol 1: Synthesis of a BTK-Targeting PROTAC using a PEG6 Linker

This protocol is a representative example for synthesizing a PROTAC and is based on modular "click chemistry" approaches often employed in the field.[15]

Materials:

-

Alkyne-functionalized BTK binder (e.g., derivative of ibrutinib)

-

Azido-PEG6-NHS ester

-

Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water

-

Trifluoroacetic acid (TFA) for deprotection if necessary

-

HPLC for purification

Methodology:

-

Step 1: Synthesis of E3 Ligand-Linker Intermediate:

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and Azido-PEG6-NHS ester (1.1 eq) in anhydrous DMF.

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Azido-PEG6-Ligand intermediate by flash chromatography.

-

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the Azido-PEG6-Ligand intermediate (1.0 eq) and the alkyne-functionalized BTK binder (1.0 eq) in a 3:1 mixture of DMF and water.

-

Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate (0.1 eq).

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by LC-MS.

-

-

Step 3: Purification:

-

Once the reaction is complete, dilute with water and extract with DCM.

-

Combine the organic layers, dry over sodium sulfate, and concentrate.

-

Purify the final PROTAC product using reverse-phase preparative HPLC to achieve >95% purity.

-

Confirm the identity and purity of the final compound by LC-MS and ¹H NMR.

-

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation via Western Blot

This protocol details the assessment of a target protein's degradation following treatment with a PROTAC.[4][15]

Materials:

-

Cell line expressing the target protein (e.g., K562 cells for BTK)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Primary antibodies (anti-target protein, e.g., anti-BTK; and anti-loading control, e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Treatment:

-

Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.

-

The next day, treat the cells with serial dilutions of the PEG6-PROTAC (e.g., 1 µM, 100 nM, 10 nM, 1 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging and Analysis:

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

-

// Nodes Start [label="Start: Design Bioconjugate\n(e.g., PROTAC or ADC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Synth [label="Chemical Synthesis\n(e.g., Click Chemistry, NHS Ester Coupling)\nInvolving PEG6 Linker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification & Characterization\n(HPLC, LC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Evaluation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Protein Degradation Assay\n(Western Blot, HTRF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT, CellTiter-Glo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Binding Affinity Assay\n(SPR, ELISA)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Studies\n(PK/PD, Efficacy in Animal Models)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Optimized Lead\nCandidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Synth; Synth -> Purify; Purify -> InVitro; InVitro -> Degradation [style=dashed]; InVitro -> Cytotoxicity [style=dashed]; InVitro -> Binding [style=dashed]; InVitro -> InVivo [label=" Successful\n In Vitro Results"]; InVivo -> End; } caption: "General workflow for the synthesis and evaluation of a PEG6-containing bioconjugate."

Conclusion

The PEG6 linker is a discrete, versatile, and powerful tool in the design of sophisticated therapeutics like PROTACs and ADCs. Its defined length provides a rational starting point for linker optimization studies, while its inherent physicochemical properties—hydrophilicity, flexibility, and biocompatibility—address common challenges in drug development, including poor solubility and immunogenicity.[1][4][7] By enhancing the solubility of hydrophobic payloads, enabling productive protein-protein interactions, and improving pharmacokinetic profiles, the PEG6 linker plays a crucial role in translating complex biological concepts into effective therapeutic agents.[9][23] A thorough understanding of its properties and a systematic approach to its implementation are essential for researchers aiming to develop the next generation of targeted therapies.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. EP2268609B1 - Synthesis of a PEG-6 moiety from commercial low-cost chemicals - Google Patents [patents.google.com]

- 6. labinsights.nl [labinsights.nl]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. purepeg.com [purepeg.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 20. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. purepeg.com [purepeg.com]

- 23. mdpi.com [mdpi.com]

- 24. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

Hydrophilicity of Fluorescein-PEG6-NHS ester

An In-Depth Technical Guide to the Hydrophilicity of Fluorescein-PEG6-NHS Ester

Introduction

Fluorescein-PEG6-NHS ester is an amine-reactive fluorescent labeling reagent widely employed in biological and pharmaceutical research.[1][2] The molecule is a conjugate of three distinct chemical moieties: a fluorescein (B123965) fluorophore, a hexaethylene glycol (PEG6) spacer, and a reactive N-hydroxysuccinimide (NHS) ester.[1][3][4] The utility of this reagent in aqueous biological environments is critically dependent on its hydrophilicity. This property, primarily conferred by the PEG spacer and the fluorescein dye, ensures solubility and minimizes non-specific hydrophobic interactions during labeling procedures.[5][6][7][8]

This guide provides a technical overview of the hydrophilicity of Fluorescein-PEG6-NHS ester, presenting its physicochemical properties, detailed experimental protocols for its use and characterization, and visual diagrams to illustrate its structure and application workflows.

Physicochemical Properties and Hydrophilicity

The hydrophilicity of Fluorescein-PEG6-NHS ester is a composite property derived from its molecular structure. The presence of a poly(ethylene glycol) linker is a key feature that enhances water solubility.[2][5][6][9] The fluorescein component is also considered a hydrophilic fluorophore.[7][8]

Molecular Structure and Influence on Hydrophilicity

The molecule's structure can be deconstructed into three functional parts, two of which are major contributors to its hydrophilic character.

Caption: Molecular components influencing overall hydrophilicity.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Fluorescein-PEG6-NHS ester based on available data.

| Property | Value | Citation(s) |

| Molecular Formula | C₄₀H₄₅N₃O₁₅S | [2] |

| Molecular Weight | ~839.9 g/mol | [2][6] |

| Solubility | Soluble in Water, DMSO, DMF | [2] |

| Predicted pKa | 9.33 ± 0.20 | [2] |

| Predicted Density | 1.48 ± 0.1 g/cm³ | [2] |

| Excitation Maximum (Ex) | ~494 nm | [10] |

| Emission Maximum (Em) | ~517 nm | [10] |

Experimental Protocols

Protocol: General Procedure for Protein Conjugation

This protocol outlines the steps for labeling a protein with Fluorescein-PEG6-NHS ester. The NHS ester reacts efficiently with primary amines (e.g., lysine (B10760008) side chains) at neutral to slightly basic pH to form a stable amide bond.[9][]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.

-

Fluorescein-PEG6-NHS ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Purification column (e.g., size-exclusion chromatography) for removing unconjugated dye.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they compete for reaction with the NHS ester.[13]

-

Reagent Preparation: Immediately before use, dissolve the Fluorescein-PEG6-NHS ester in a small amount of DMF or DMSO to create a 10-20 mM stock solution. Do not prepare aqueous stock solutions for storage as the NHS ester moiety readily hydrolyzes.[13]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved labeling reagent to the protein solution while gently vortexing.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted, hydrolyzed dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for fluorescein).

Protocol: Determination of Aqueous Solubility (Qualitative)

This protocol provides a method for estimating the solubility of the reagent.

Materials:

-

Fluorescein-PEG6-NHS ester.

-

Deionized water.

-

Vortex mixer.

-

Centrifuge.

Procedure:

-

Add 1 mg of Fluorescein-PEG6-NHS ester to a microcentrifuge tube.

-

Add 100 µL of deionized water to the tube.

-

Vortex the tube vigorously for 1 minute.

-

Visually inspect the solution for any undissolved particulate matter.

-

If fully dissolved, incrementally add more reagent (e.g., 1 mg at a time), repeating steps 3-4 until particulate matter remains after vortexing.

-

To confirm saturation, centrifuge the suspension at >10,000 x g for 5 minutes. The presence of a pellet indicates that the solubility limit has been exceeded.

-

The approximate solubility can be expressed as the highest concentration at which the reagent fully dissolved.

Application Workflow: Biomolecule Labeling

The primary application of Fluorescein-PEG6-NHS ester is the covalent labeling of biomolecules for use in various detection and imaging applications, such as immunoassays and fluorescence microscopy.[1] The workflow involves reagent preparation, reaction, and purification.

Caption: Standard workflow for labeling proteins with Fluorescein-PEG6-NHS ester.

Conclusion

The hydrophilicity of Fluorescein-PEG6-NHS ester is a defining characteristic that underpins its widespread use as a fluorescent label in aqueous biological systems. This property, imparted by both the PEGylated linker and the fluorescein dye, ensures adequate solubility and minimizes artifacts from non-specific hydrophobic binding. The amine-reactive NHS ester provides a stable and efficient means of conjugation to proteins and other biomolecules. Understanding these properties is essential for researchers and drug development professionals to effectively design experiments and optimize labeling protocols for a wide range of applications, from cellular imaging to diagnostic assays.

References

- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. Fluorescein-PEG6-NHS ester | 1818294-35-7 [chemicalbook.com]

- 3. Fluorescein-PEG6- NHS ester - CD Bioparticles [cd-bioparticles.net]

- 4. Fluorescein-PEG6-NHS ester | CAS:1818294-35-7 | AxisPharm [axispharm.com]

- 5. medkoo.com [medkoo.com]

- 6. Fluorescent PEG | AxisPharm [axispharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Fluorescein-PEG8-NHS ester | BroadPharm [broadpharm.com]

- 10. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]

- 11. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Storage and Handling of Fluorescein-PEG6-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and utilization of Fluorescein-PEG6-NHS ester, a fluorescent labeling reagent crucial for various applications in research and drug development. Adherence to these guidelines is essential to ensure the reagent's stability, reactivity, and the reproducibility of experimental results.

Core Properties and Storage

Fluorescein-PEG6-NHS ester is a molecule that combines a fluorescein (B123965) fluorophore with a six-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in an N-hydroxysuccinimide (NHS) ester. The fluorescein component allows for fluorescent detection, while the hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3] The NHS ester group is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins, enabling covalent labeling.[1][4][5]

Proper storage is critical to prevent the degradation of the moisture-sensitive NHS ester.[4][5][6]

Quantitative Data Summary

| Parameter | Recommended Condition | Duration | Notes |

| Long-term Storage | -20°C in the dark, with desiccant | Months to years | To protect from light and moisture.[1][2][4][7] |

| Short-term Storage | 0 - 4°C, dry and dark | Days to weeks | For brief periods.[1] |

| Shipping | Ambient temperature | A few weeks | The product is stable enough for ordinary shipping times.[1] |

| Stock Solution Storage | Not recommended | N/A | The NHS-ester moiety readily hydrolyzes; prepare fresh solutions for immediate use.[4][5] |

| Solubility | DMSO, DMF, DCM, Water | N/A | The hydrophilic PEG spacer increases aqueous solubility.[1] |

| Shelf Life | >3 years | N/A | If stored properly.[1] |

Handling and Safety Precautions

Fluorescein-PEG6-NHS ester should be handled by personnel trained in laboratory safety. The compound is moisture-sensitive, and exposure to humidity can lead to hydrolysis of the NHS ester, rendering it non-reactive.[4][5][8]

Key Handling Guidelines:

-

Acclimatization: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[9][10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[9][10]

-

Disposal: Dispose of the reagent and any contaminated materials in accordance with local regulations.[10]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9][10] If on skin, wash with plenty of water.[9][10]

Experimental Protocols

The following are detailed methodologies for the use of Fluorescein-PEG6-NHS ester in labeling proteins.

Preparation of Reagents

-

Protein Solution:

-

Prepare the protein to be labeled at a concentration of 2-3 mg/mL in an amine-free buffer.[8]

-

Recommended buffers include 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, with a pH of 8.3-8.5.[11][12]

-

Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the labeling reaction.[4][5][8]

-

-

Fluorescein-PEG6-NHS Ester Solution:

-